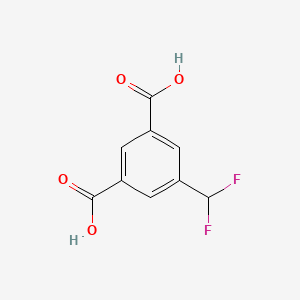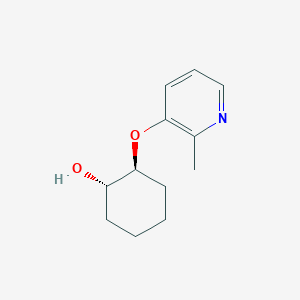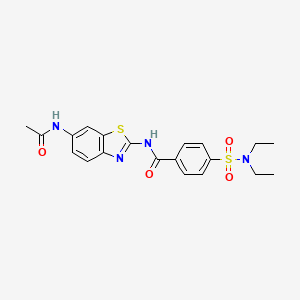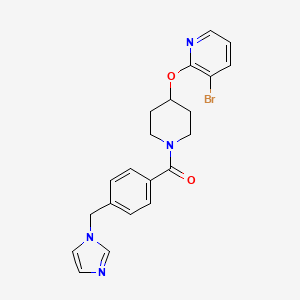
5-(Difluoromethyl)benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of benzenedicarboxylic acids It is characterized by the presence of two carboxylic acid groups attached to a benzene ring, with a difluoromethyl group (-CF2H) at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 1,3-benzenedicarboxylic acid using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing catalytic systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Difluoromethyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products:
Oxidation: Formation of anhydrides or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides, thioethers, or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)benzene-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)benzene-1,3-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid groups can form ionic or covalent bonds with target molecules, modulating their activity and function .
Comparación Con Compuestos Similares
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid: Contains a difluoromethoxy group (-OCF2H) instead of a difluoromethyl group.
Uniqueness: 5-(Difluoromethyl)benzene-1,3-dicarboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorination on chemical reactivity and biological activity .
Propiedades
IUPAC Name |
5-(difluoromethyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBLELTXETXTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2871879.png)
![2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2871881.png)
![methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate](/img/structure/B2871882.png)

![2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrazine](/img/structure/B2871886.png)


![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE](/img/structure/B2871891.png)
![N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2871892.png)




![N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2871899.png)
